2,6-Dihidroxiantraquinona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido antraflávico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Estudiado por sus potenciales propiedades antimutagénicas.

Medicina: Investigado por sus propiedades anticancerígenas, particularmente contra el carcinoma de mama.

Industria: Utilizado en la producción de tintes y pigmentos.

Mecanismo De Acción

El ácido antraflávico ejerce sus efectos a través de varios mecanismos:

Acción Antimutagénica: Inhibe la mutagenicidad de ciertos carcinógenos formando productos no genotóxicos.

Acción Anticancerígena: Se ha demostrado que inhibe el crecimiento de células cancerosas induciendo apoptosis e inhibiendo la proliferación celular.

Inhibición Enzimática: Actúa como un potente inhibidor del citocromo P-448, una enzima involucrada en la activación de muchos carcinógenos químicos.

Compuestos Similares:

Alizarina (1,2-dihidroxiantraquinona): Otro derivado de antraquinona con propiedades químicas similares.

Antrarufina (1,5-dihidroxiantraquinona): Comparte similitudes estructurales con el ácido antraflávico.

Singularidad: El ácido antraflávico es único debido a su patrón específico de hidroxilación en las posiciones 2 y 6, lo que le confiere propiedades químicas y biológicas distintas. Sus potentes actividades antimutagénicas y anticancerígenas lo convierten en un compuesto de gran interés en la investigación científica .

Análisis Bioquímico

Biochemical Properties

Anthraflavic acid is a flavonoid and an effective IQ mutagenicity inhibitor that can inhibit the activation pathways of microsomes and cytoplasm . It is also an effective and specific inhibitor of cytochrome P-448, an enzyme system closely related to the activation of many chemical carcinogens .

Cellular Effects

It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions .

Molecular Mechanism

The molecular mechanism of 2,6-Dihydroxyanthraquinone involves the interference with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions . This mechanism is elaborately demonstrated through experiments and simulations .

Temporal Effects in Laboratory Settings

In laboratory settings, the capacity fade rate of a flow battery utilizing 2,6-Dihydroxyanthraquinone decreases by almost an order of magnitude, from 5.34% per day without TMA + to 0.65% per day with 4.5 M TMA + . This strategy is effective when the DHAQ concentration is raised to 0.4 M .

Metabolic Pathways

It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido antraflávico se puede sintetizar a través de diversos métodos. Una ruta sintética común implica la oxidación de derivados de antraceno. Por ejemplo, el antraceno se puede oxidar utilizando permanganato de potasio en un medio alcalino para producir ácido antraflávico .

Métodos de Producción Industrial: La producción industrial de ácido antraflávico normalmente implica la oxidación a gran escala de antraceno o sus derivados. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso puede implicar el uso de catalizadores y condiciones controladas de temperatura y presión .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido antraflávico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar aún más para formar diferentes derivados de quinona.

Reducción: La reducción del ácido antraflávico puede producir derivados de hidroxiantraceno.

Sustitución: Puede sufrir reacciones de sustitución electrófila, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio alcalino.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Reactivos electrófilos como halógenos o agentes nitrantes.

Productos Principales:

Oxidación: Formación de derivados de quinona.

Reducción: Formación de derivados de hidroxiantraceno.

Sustitución: Formación de ácido antraflávico halogenado o nitrado.

Comparación Con Compuestos Similares

Alizarin (1,2-dihydroxyanthraquinone): Another anthraquinone derivative with similar chemical properties.

Anthrarufin (1,5-dihydroxyanthraquinone): Shares structural similarities with anthraflavic acid.

Uniqueness: Anthraflavic acid is unique due to its specific hydroxylation pattern at the 2 and 6 positions, which imparts distinct chemical and biological properties. Its potent antimutagenic and anticancer activities make it a compound of significant interest in scientific research .

Propiedades

IUPAC Name |

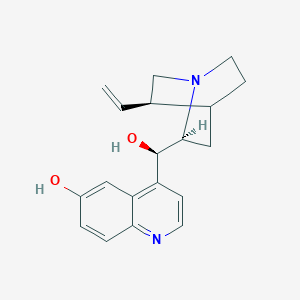

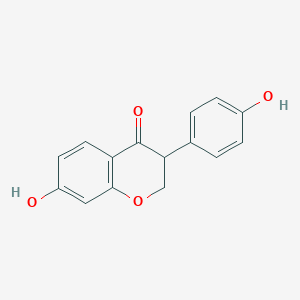

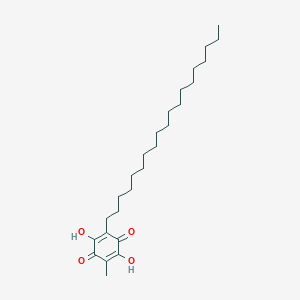

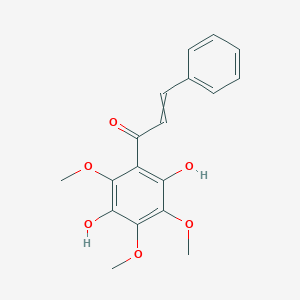

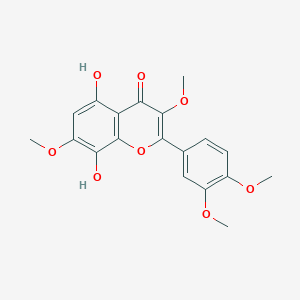

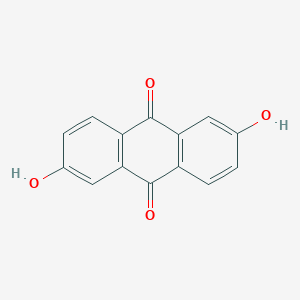

2,6-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJFZPFBHMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036546 | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-60-6 | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraflavic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Anthraflavic acid exhibits its effects through various mechanisms depending on the target.

- Inhibition of α-amylase: Molecular docking studies have shown that anthraflavic acid exhibits a considerable binding affinity to α-amylase, suggesting its potential as an inhibitor. [, ] This inhibition can be beneficial in managing Type 2 diabetes mellitus.

- Cytotoxic effects on breast cancer cells: Anthraflavic acid has demonstrated significant cytotoxic effects against various human breast carcinoma cell lines (MCF-7, CAMA-1, SK-BR-3, MDA-MB-231, AU565, and Hs 281.T) in a time- and concentration-dependent manner. [, ] This anti-cancer effect is suggested to be linked to its antioxidant properties. []

- Inhibition of epidermal xenobiotic metabolism: Anthraflavic acid, along with other plant phenols, has been found to inhibit epidermal cytochrome P450-dependent monooxygenases, specifically aryl hydrocarbon hydroxylase (AHH) activity. [] This inhibition can potentially reduce the carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) in the skin.

A:

- Spectroscopic data: Anthraflavic acid has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

ANone: Anthraflavic acid has been successfully incorporated into various materials and applications:

- Thin films: Anthraflavic acid has been used as a dopant in thin films of silicon phthalocyanines for potential use in luminescent devices. [] It has also been used in the synthesis of charge-transfer donor-acceptor systems based on Curtis-type complexes for conductivity measurements in thin-film form. []

- Solid-state devices: Anthraflavic acid-doped titanyl/vanadyl phthalocyanine has been used to fabricate solid-state devices on recycled Tetrapak and graphite electrodes. []

- Redox flow batteries: Anthraflavic acid has shown promise as an anolyte material in alkaline redox flow batteries, particularly when paired with ferrocyanide as the catholyte. [, , ]

ANone:

- Molecular docking: This method has been employed to study the interaction of anthraflavic acid with α-amylase, revealing its potential as an enzyme inhibitor. [, ]

- Density Functional Theory (DFT): DFT calculations have been used to investigate the ground state hydrogen conformations and vibrational analysis of anthraflavic acid isomers. []

- Molecular modeling: This technique has been utilized to understand the increased thermal stabilities of DNA G-quadruplexes with anthraquinone insertions, including those derived from anthraflavic acid. []

A: Studies have shown that the position of hydroxyl groups on the anthraquinone ring significantly influences the biological activity of anthraflavic acid and its isomers. [, ] For instance, while anthraflavic acid (2,6-dihydroxyanthraquinone) exhibits inhibitory effects on PAH metabolism, other dihydroxyanthraquinone isomers like 1,4-dihydroxyanthraquinone have different activities. [, ] Additionally, the presence and type of substituents on the anthracene molecule impact its binding affinity to human serum albumin. []

A: Research suggests that anthraflavic acid can degrade in alkaline solutions used in redox flow batteries, highlighting the need for stabilization strategies. [] Furthermore, exploring various formulation approaches, such as encapsulation techniques, might be beneficial to improve solubility, bioavailability, and stability for different applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.